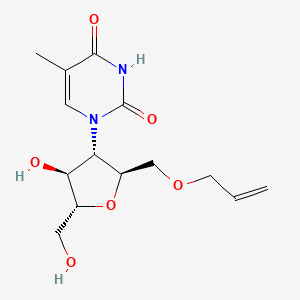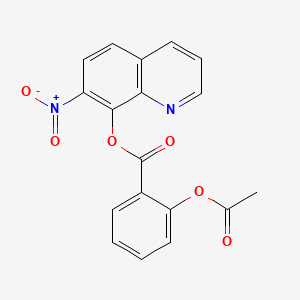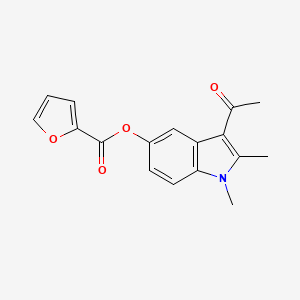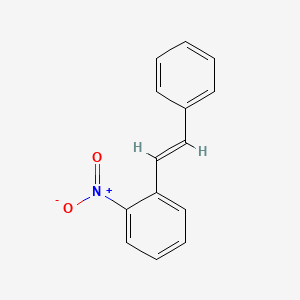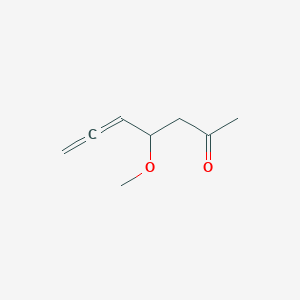
Monocrotophos-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monocrotophos-d6 is a deuterated form of monocrotophos, a systemic insecticide and acaricide belonging to the vinyl phosphate group. It is primarily used in scientific research to study the metabolism and environmental fate of monocrotophos due to its labeled isotopic composition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of monocrotophos-d6 involves the incorporation of deuterium atoms into the monocrotophos molecule. This can be achieved by using deuterated reagents in the synthesis process. One common method involves the reaction of trimethyl phosphite with 2-chloroacetoacetic acid mono methyl amide in the presence of deuterated solvents at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Monocrotophos-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethyl phosphate and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include dimethyl phosphate, phosphoric acid, and various substituted derivatives of this compound .
Scientific Research Applications
Monocrotophos-d6 is extensively used in scientific research for:
Metabolism Studies: To trace the metabolic pathways of monocrotophos in biological systems.
Environmental Fate Studies: To study the degradation and persistence of monocrotophos in the environment.
Toxicology Studies: To assess the toxic effects of monocrotophos and its metabolites on various organisms.
Analytical Chemistry: As an internal standard in mass spectrometry and other analytical techniques to quantify monocrotophos in samples
Mechanism of Action
Monocrotophos-d6 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Dimethoate: Another organophosphate insecticide with a similar mode of action.
Malathion: A widely used organophosphate insecticide with a broader spectrum of activity.
Parathion: A highly toxic organophosphate insecticide with similar chemical properties.
Uniqueness
Monocrotophos-d6 is unique due to its deuterated composition, which makes it particularly useful in research applications involving isotopic labeling. This allows for more precise tracking and analysis of the compound in various studies, providing insights that are not possible with non-deuterated analogs .
Properties
Molecular Formula |
C7H14NO5P |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
[(E)-4-(methylamino)-4-oxobut-2-en-2-yl] bis(trideuteriomethyl) phosphate |
InChI |
InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/b6-5+/i3D3,4D3 |
InChI Key |
KRTSDMXIXPKRQR-DMEHDTLASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(O/C(=C/C(=O)NC)/C)OC([2H])([2H])[2H] |
Canonical SMILES |
CC(=CC(=O)NC)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
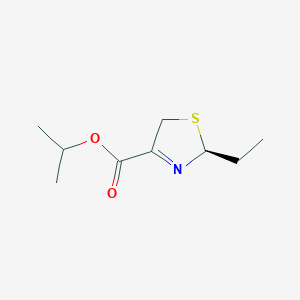
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
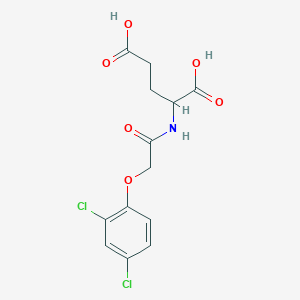
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
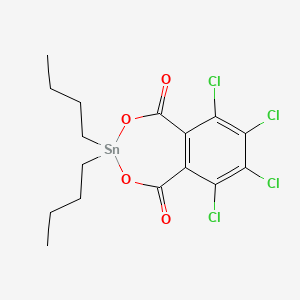

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
